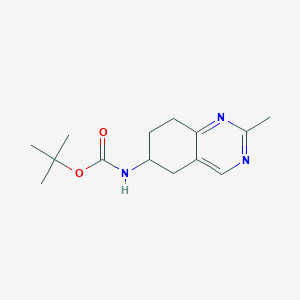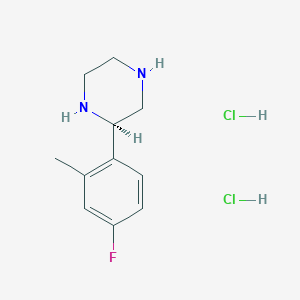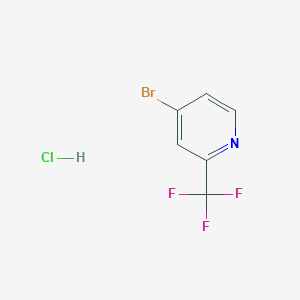
N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5,5-Dimetil-1,4-dioxan-2-il)metil)-3,6-difluoropiridin-2-amina es un compuesto orgánico sintético caracterizado por su estructura única, que incluye un anillo de dioxano y una porción de difluoropiridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-((5,5-Dimetil-1,4-dioxan-2-il)metil)-3,6-difluoropiridin-2-amina generalmente implica múltiples pasos. Un enfoque común es comenzar con la preparación de (5,5-Dimetil-1,4-dioxan-2-il)metanol, que se puede sintetizar mediante la reacción de 2-metil-2-(oxiran-2-ilmetoximetil)propan-1-ol con ácido cámforo-10-sulfónico en diclorometano a temperatura ambiente . Este intermedio se hace reaccionar entonces con 3,6-difluoropiridin-2-amina en condiciones específicas para producir el producto final.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores automatizados, el control preciso de las condiciones de reacción y las técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-((5,5-Dimetil-1,4-dioxan-2-il)metil)-3,6-difluoropiridin-2-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de piridina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción varían dependiendo de la transformación deseada, pero a menudo implican temperaturas controladas y atmósferas inertes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
N-((5,5-Dimetil-1,4-dioxan-2-il)metil)-3,6-difluoropiridin-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se está investigando su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-((5,5-Dimetil-1,4-dioxan-2-il)metil)-3,6-difluoropiridin-2-amina implica su interacción con dianas moleculares específicas. Se sabe que la porción de difluoropiridina interactúa con enzimas y receptores, potencialmente modulando su actividad. El anillo de dioxano también puede desempeñar un papel en la estabilización del compuesto y en la mejora de su afinidad de unión.
Comparación Con Compuestos Similares
Compuestos similares
(5,5-Dimetil-1,4-dioxan-2-il)metanol: Un precursor en la síntesis del compuesto objetivo.
3,6-Difluoropiridin-2-amina: Otro precursor con características estructurales similares.
Singularidad
N-((5,5-Dimetil-1,4-dioxan-2-il)metil)-3,6-difluoropiridin-2-amina es única debido a la combinación del anillo de dioxano y la porción de difluoropiridina, lo que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C12H16F2N2O2 |
|---|---|
Peso molecular |
258.26 g/mol |
Nombre IUPAC |
N-[(5,5-dimethyl-1,4-dioxan-2-yl)methyl]-3,6-difluoropyridin-2-amine |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2)7-17-8(6-18-12)5-15-11-9(13)3-4-10(14)16-11/h3-4,8H,5-7H2,1-2H3,(H,15,16) |
Clave InChI |
NDJUFGSQXCXFCN-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(CO1)CNC2=C(C=CC(=N2)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)




![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)





